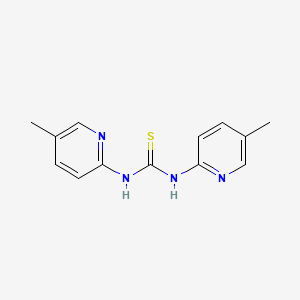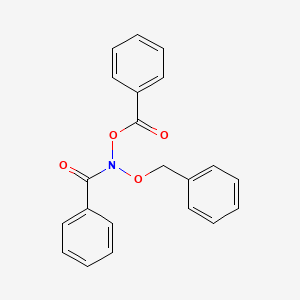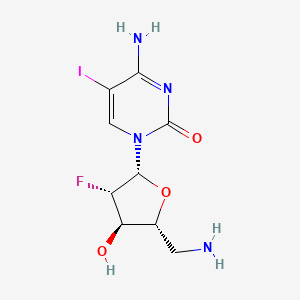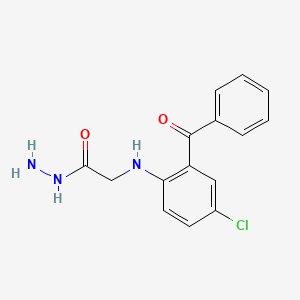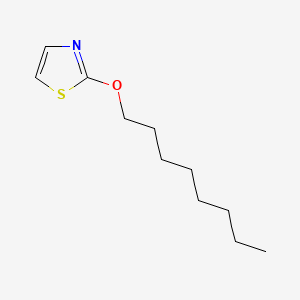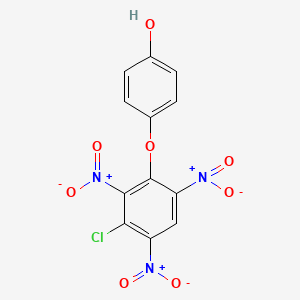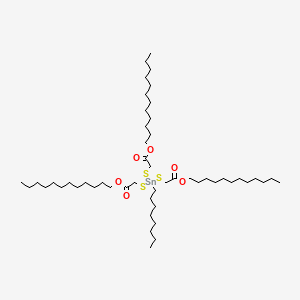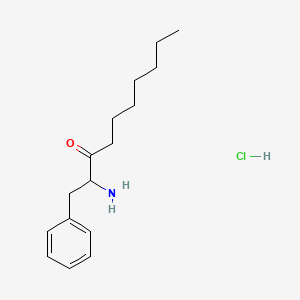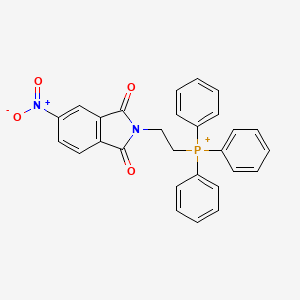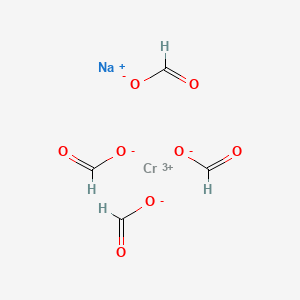
sodium;chromium(3+);tetraformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;chromium(3+);tetraformate is a coordination compound consisting of sodium, chromium in the +3 oxidation state, and formate ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);tetraformate typically involves the reaction of chromium(III) salts with sodium formate under controlled conditions. One common method is to dissolve chromium(III) chloride in water and add sodium formate to the solution. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;chromium(3+);tetraformate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The formate ligands in the compound can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species .
Aplicaciones Científicas De Investigación
Sodium;chromium(3+);tetraformate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of sodium;chromium(3+);tetraformate involves its ability to participate in redox reactions and coordinate with various ligands. The chromium(III) ion can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes . Additionally, the compound’s formate ligands can facilitate electron transfer reactions, enhancing its catalytic efficiency .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) Chloride: A common chromium(III) compound used in various industrial applications.
Chromium(III) Acetate: Another coordination compound with similar properties and applications in catalysis and material science.
Chromium(III) Sulfate: Used in tanning and dyeing processes, with properties comparable to sodium;chromium(3+);tetraformate.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of formate ligands, which impart distinct chemical reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
63182-21-8 |
|---|---|
Fórmula molecular |
C4H4CrNaO8 |
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
sodium;chromium(3+);tetraformate |
InChI |
InChI=1S/4CH2O2.Cr.Na/c4*2-1-3;;/h4*1H,(H,2,3);;/q;;;;+3;+1/p-4 |
Clave InChI |
ZVZYSZBZEBELRF-UHFFFAOYSA-J |
SMILES canónico |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Na+].[Cr+3] |
Números CAS relacionados |
64-18-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


